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For Immediate Release

HOUSTON, TX – In a significant stride forward for oncology research, the novel investigational

drug IM156 (also known as Lixumistat), a potent inhibitor of mitochondrial oxidative

phosphorylation (OXPHOS), is showing considerable promise in enhancing the efficacy of

standard chemotherapy regimens. This guide provides an in-depth comparison of IM156 in

combination with standard chemotherapy, supported by the latest clinical trial data and an

overview of its mechanism of action. This report is intended for researchers, scientists, and

drug development professionals seeking to understand the therapeutic potential of targeting

cancer metabolism.

IM156 is a next-generation biguanide that targets protein complex 1 (PC1) in the mitochondrial

electron transport chain, a critical hub for cellular energy production.[1][2][3] By inhibiting

OXPHOS, IM156 effectively creates an energy crisis in cancer cells that are highly dependent

on this metabolic pathway, particularly those that have developed resistance to conventional

therapies.[4][5] This unique mechanism of action provides a strong rationale for combining

IM156 with standard cytotoxic chemotherapies to achieve synergistic anti-tumor effects.

Clinical Efficacy: The COMBAT-PC Trial
The most compelling evidence for the synergistic potential of IM156 comes from the ongoing

Phase 1b COMBAT-PC trial (NCT05497778), which is evaluating IM156 in combination with the
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standard-of-care chemotherapy agents, gemcitabine and nab-paclitaxel, for the frontline

treatment of advanced pancreatic cancer.[6][7][8]

Preliminary results from this trial, presented at the 2025 American Society of Clinical Oncology

(ASCO) Gastrointestinal Cancers Symposium, have been highly encouraging.[2][5] In a cohort

of eight response-evaluable patients with advanced pancreatic ductal adenocarcinoma (PDAC)

treated at the recommended Phase 2 dose (RP2D) of 400 mg once daily, the combination

therapy demonstrated a remarkable level of clinical activity.[9][10]

Clinical Endpoint IM156 + Gemcitabine/Nab-Paclitaxel

Objective Response Rate (ORR) 62.5% (5 Partial Responses)[9][10]

Disease Control Rate (DCR)
100% (5 Partial Responses + 3 Stable Disease)

[9][10]

Median Progression-Free Survival (PFS) 9.7 months[9][10]

Median Overall Survival (OS) 18 months[9][10]

These early data suggest that the addition of IM156 to a standard chemotherapy backbone can

lead to a substantial improvement in patient outcomes for a notoriously difficult-to-treat

malignancy. The 100% disease control rate in this patient group is particularly noteworthy.

Mechanism of Synergy: A Two-Pronged Attack
The synergistic effect of IM156 with chemotherapy is believed to stem from a multi-faceted

attack on the cancer cell's survival mechanisms. Standard chemotherapies like gemcitabine

and nab-paclitaxel primarily induce DNA damage and mitotic catastrophe, leading to apoptosis.

However, many cancer cells can adapt their metabolism to resist these effects.

By inhibiting OXPHOS, IM156 is hypothesized to:

Deplete Cellular Energy: By cutting off the primary source of ATP, IM156 weakens the cancer

cells, making them more susceptible to the damage inflicted by chemotherapy.

Overcome Chemoresistance: Cancer cells that are resistant to chemotherapy often exhibit a

metabolic shift towards increased OXPHOS.[5] IM156 directly targets this survival strategy.
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Induce Synthetic Lethality: The combination of chemotherapy-induced cellular stress and

IM156-induced metabolic collapse may create a state of synthetic lethality, where the two

agents together are far more effective than either one alone.

Below is a diagram illustrating the proposed synergistic mechanism of IM156 with standard

chemotherapy.
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Caption: Proposed synergistic mechanism of IM156 and chemotherapy.
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Experimental Protocols
While detailed preclinical data on the synergistic interactions of IM156 with gemcitabine and

nab-paclitaxel are not yet publicly available in peer-reviewed literature, the design of the

COMBAT-PC clinical trial provides insight into the clinical methodology.

COMBAT-PC Phase 1b Trial Protocol (Simplified)

Patient Population: Treatment-naïve patients with metastatic pancreatic ductal

adenocarcinoma.[11]

Treatment Regimen:

IM156: Oral administration, once daily.[8] The recommended Phase 2 dose has been

established at 400 mg.[9][10]

Gemcitabine: 1000 mg/m² administered intravenously.[11]

Nab-paclitaxel: 125 mg/m² administered intravenously.[11]

Primary Objective: To evaluate the safety and tolerability of the combination therapy.[8]

Secondary Objectives: To assess the preliminary efficacy of the combination, including

Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival

(PFS), and Overall Survival (OS).[6]

The workflow for a typical preclinical evaluation of synergistic effects, which would have

provided the basis for the clinical trial, is outlined below.
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Caption: A typical preclinical workflow for evaluating drug synergy.

Alternative Approaches and Comparative
Landscape
The concept of targeting cancer metabolism is a burgeoning field in oncology. Several other

investigational agents are being explored to inhibit various metabolic pathways in cancer cells.
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Therapeutic Target Example Compound(s) Mechanism of Action

Glycolysis 2-Deoxyglucose (2-DG)
Inhibits hexokinase, a key

glycolytic enzyme.

Glutaminolysis CB-839 (Telaglenastat)

Inhibits glutaminase, an

enzyme essential for glutamine

metabolism.

Fatty Acid Oxidation Etomoxir

Inhibits carnitine

palmitoyltransferase-1 (CPT1),

a key enzyme in fatty acid

oxidation.

Compared to these other metabolic inhibitors, IM156's focus on OXPHOS offers a distinct

advantage, particularly in the context of chemotherapy resistance. As many tumors upregulate

OXPHOS to survive the stress induced by chemotherapy, IM156 is uniquely positioned to

exploit this vulnerability.

Future Directions
The promising early results of the COMBAT-PC trial warrant further investigation in larger,

randomized clinical trials to confirm the efficacy and safety of IM156 in combination with

standard chemotherapy. Future research should also focus on identifying predictive biomarkers

to select patients who are most likely to benefit from this therapeutic approach. The exploration

of IM156 in combination with other chemotherapy regimens and in other tumor types with a

high reliance on OXPHOS is also a promising avenue for future studies.

In conclusion, the strategy of combining the OXPHOS inhibitor IM156 with standard

chemotherapy represents a highly promising approach to cancer therapy. The initial clinical

data in pancreatic cancer are compelling and suggest that this combination has the potential to

significantly improve patient outcomes. As our understanding of cancer metabolism deepens,

targeted therapies like IM156 are poised to become a cornerstone of modern oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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